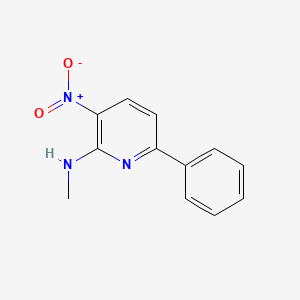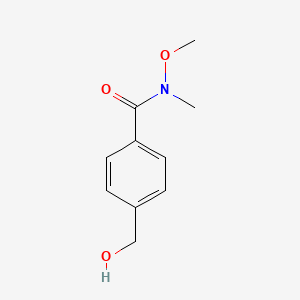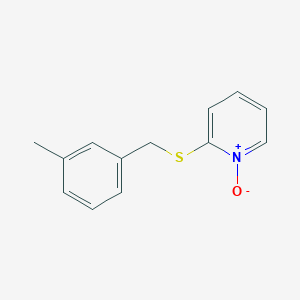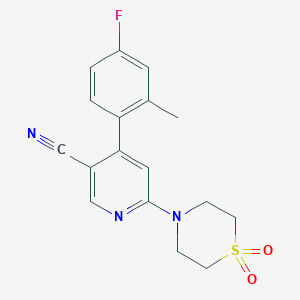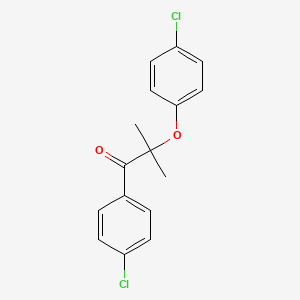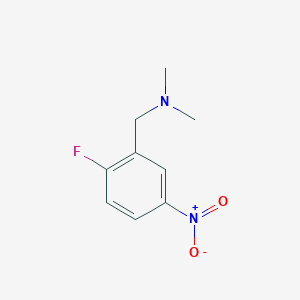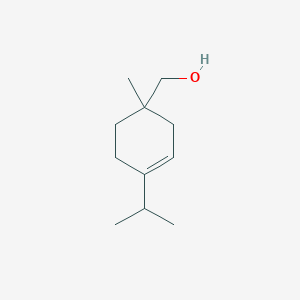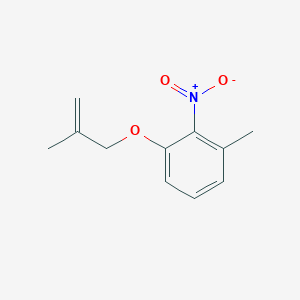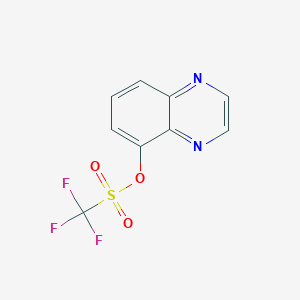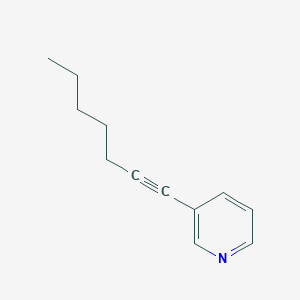
3-(Hept-1-yn-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hept-1-yn-1-yl)pyridine can be achieved through various methods. One common approach involves the coupling of a heptynyl halide with a pyridine derivative under palladium-catalyzed cross-coupling conditions. For example, the reaction between 3-bromopyridine and 1-heptyne in the presence of a palladium catalyst and a base such as triethylamine can yield this compound .
Another method involves the use of Grignard reagents. The reaction of 3-pyridylmagnesium bromide with 1-heptyne can also produce this compound under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hept-1-yn-1-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Heptanyl-substituted pyridines
Substitution: Functionalized pyridine derivatives
Aplicaciones Científicas De Investigación
3-(Hept-1-yn-1-yl)pyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Hept-1-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The heptynyl group can enhance the compound’s binding affinity and specificity towards these targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound with a simpler structure.
3-Ethynylpyridine: A similar compound with an ethynyl group instead of a heptynyl group.
3-Propynylpyridine: Another analog with a propynyl group.
Uniqueness
The longer carbon chain in the heptynyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-hept-1-ynylpyridine |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-5H2,1H3 |
Clave InChI |
MSYARPMEMDPTFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CN=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Bromo-8-[(8-bromooctyl)disulfanyl]octane](/img/structure/B8540610.png)
![2-Nitro-5-[(3-phenylpropyl)sulfanyl]aniline](/img/structure/B8540619.png)
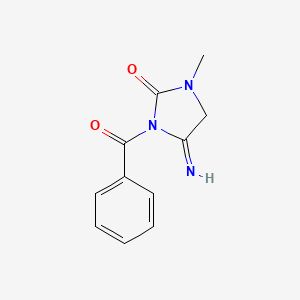
![Carbamic acid,[2-amino-5-[methyl(1-methylethyl)amino]-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8540634.png)
